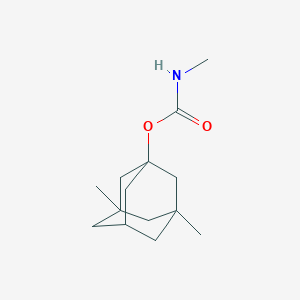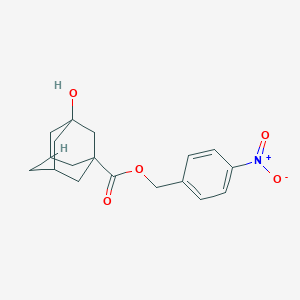![molecular formula C23H25N3O4 B3831654 N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831654.png)
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide
Vue d'ensemble
Description
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide, also known as CNV1014802, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of chronic pain, neuropathic pain, and migraines.
Mécanisme D'action
The mechanism of action of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of the TRPV1 ion channel, which is involved in pain sensation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. By inhibiting the activity of TRPV1, this compound reduces the activity of pain-sensing neurons and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in preclinical models of pain. It has also been shown to reduce inflammation and improve neuronal function in animal models of neuropathic pain. In clinical trials, this compound has been shown to reduce pain intensity and improve quality of life in patients with chronic pain and migraines. The compound has also been shown to be well-tolerated and safe in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in preclinical models of pain and has shown promising results in clinical trials. However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide. One area of research is to further elucidate the mechanism of action of the compound. This could involve studying the effects of this compound on TRPV1 activity and other pain-related pathways. Another area of research is to evaluate the potential therapeutic applications of this compound in other pain conditions, such as cancer pain and postoperative pain. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in larger patient populations.
Applications De Recherche Scientifique
N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various pain conditions. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and migraine. This compound has also been evaluated in clinical trials for the treatment of chronic pain and migraines. The compound has shown promising results in reducing pain intensity and improving quality of life in patients with chronic pain and migraines.
Propriétés
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-10-12-18(13-11-16)22(27)25-21(23(28)24-19-7-3-2-4-8-19)15-17-6-5-9-20(14-17)26(29)30/h5-6,9-15,19H,2-4,7-8H2,1H3,(H,24,28)(H,25,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRRXXCXBLIRR-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)



![diethyl {[(3-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3831612.png)
![N-[4-(2-{methyl[(3-methyl-2-thienyl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3831615.png)
![dimethyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aspartate](/img/structure/B3831620.png)
![methyl N-(2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoyl)tryptophanate](/img/structure/B3831632.png)
![3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one](/img/structure/B3831640.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831660.png)
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831665.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831668.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831673.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831676.png)